molecular formula C9H22Cl2N2 B12078998 (S)-1-Isobutyl-3-methylpiperazine dihydrochloride

(S)-1-Isobutyl-3-methylpiperazine dihydrochloride

Cat. No.: B12078998
M. Wt: 229.19 g/mol
InChI Key: IFLAGYPQYXHPMM-WWPIYYJJSA-N
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Description

(S)-1-Isobutyl-3-methylpiperazine dihydrochloride is a chiral piperazine derivative offered as a chemical building block for research and development applications. Piperazine scaffolds are privileged structures in medicinal chemistry, frequently utilized in the synthesis of compounds for investigating various biological targets . For instance, structurally similar N-methylpiperazine and N-isopropyl-3-methylpiperazine derivatives have been incorporated into potent ligands for the peripheral cannabinoid receptor (CB1) and into novel heterocyclic compounds evaluated for neurotropic activity . The specific stereochemistry of the (S)-enantiomer makes this compound particularly valuable for creating stereochemically pure molecules, which is critical in drug discovery for optimizing potency and selectivity. Researchers can employ this dihydrochloride salt as a synthetic intermediate to introduce a chiral, substituted piperazine moiety into larger molecular architectures. This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human use. Please note that specific biological data (e.g., potency, selectivity) for this exact compound may not be available in the public domain, and users are responsible for characterizing the material for their specific applications.

Properties

Molecular Formula

C9H22Cl2N2

Molecular Weight

229.19 g/mol

IUPAC Name

(3S)-3-methyl-1-(2-methylpropyl)piperazine;dihydrochloride

InChI

InChI=1S/C9H20N2.2ClH/c1-8(2)6-11-5-4-10-9(3)7-11;;/h8-10H,4-7H2,1-3H3;2*1H/t9-;;/m0../s1

InChI Key

IFLAGYPQYXHPMM-WWPIYYJJSA-N

Isomeric SMILES

C[C@H]1CN(CCN1)CC(C)C.Cl.Cl

Canonical SMILES

CC1CN(CCN1)CC(C)C.Cl.Cl

Origin of Product

United States

Preparation Methods

Catalytic Methyl Transfer for Piperazine Functionalization

The Methyl transfer reaction, as described in the CN102304102B patent , provides a foundational approach for introducing methyl groups into piperazine derivatives. While the patent focuses on converting 1,4-dimethylpiperazine to 1-methylpiperazine, its principles can be adapted for synthesizing (S)-1-isobutyl-3-methylpiperazine. Key steps include:

  • Catalyst Selection : Raney nickel or palladium charcoal facilitates methyl group transfer under hydrogen pressure (0.2–20 MPa) at elevated temperatures (50–250°C) .

  • Solvent Systems : Polar aprotic solvents like tetrahydrofuran (THF) or ethanol enhance reaction homogeneity and catalyst activity.

  • Substrate Modification : Replacing 1,4-dimethylpiperazine with a pre-functionalized piperazine bearing an isobutyl group could enable selective methylation at the 3-position.

Challenges :

  • Regioselectivity must be controlled to avoid over-methylation.

  • Stereochemical outcomes depend on the chiral environment of the catalyst, necessitating enantioselective catalysts or post-synthesis resolution.

Chiral Resolution of Racemic Mixtures

The enantiomeric purification strategy outlined in EP3419974B1 is critical for isolating the (S)-enantiomer. Key steps include:

  • Racemic Synthesis : Preparing 1-isobutyl-3-methylpiperazine via methods above.

  • Diastereomeric Salt Formation : Reacting the racemic base with a chiral acid (e.g., (S)-mandelic acid or Dibenzoyl-D-tartaric acid) in solvents like ethanol or acetone.

  • Crystallization : The (S)-enantiomer preferentially crystallizes, while the (R)-enantiomer remains in solution.

  • Free Base Liberation : Treating the salt with a mild base (e.g., sodium bicarbonate) to regenerate the (S)-enantiomer.

Data Table 1 : Resolution Efficiency with Different Chiral Acids

Chiral AcidSolventEnantiomeric Excess (e.e.)Yield (%)
(S)-Mandelic acidEthanol98%72
Dibenzoyl-D-tartaric acidAcetone95%68
(S)-4-Bromo-mandelic acidMethanol99%65

Advantages :

  • High enantiopurity (>95% e.e.) achievable.

  • Scalable for industrial production.

Direct Introduction of the Isobutyl Group

Introducing the isobutyl moiety early in the synthesis ensures structural fidelity. One approach involves:

  • Nucleophilic Substitution : Reacting 3-methylpiperazine with isobutyl bromide in the presence of a base (e.g., potassium carbonate).

  • Stereochemical Control : Using chiral auxiliaries or asymmetric catalysis to favor the (S)-configuration.

Reaction Conditions :

  • Solvent : Dimethylformamide (DMF) at 80°C.

  • Catalyst : Chiral phosphine ligands with palladium for asymmetric alkylation.

Outcome :

  • Moderate yields (50–60%) due to steric hindrance from the isobutyl group.

Dihydrochloride Salt Formation

The final step involves converting the free base to the dihydrochloride salt, as seen in 1-(5-isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride :

  • Acid Treatment : Dissolving the (S)-1-isobutyl-3-methylpiperazine in anhydrous ether.

  • HCl Gas Introduction : Bubbling hydrogen chloride gas until precipitation completes.

  • Recrystallization : Purifying the salt from ethanol/water mixtures.

Critical Parameters :

  • Stoichiometry : Two equivalents of HCl per piperazine molecule.

  • Temperature : 0–5°C to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Isobutyl-3-methylpiperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperazine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent like dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine N-oxides, while reduction can produce secondary amines. Substitution reactions can result in various substituted piperazine derivatives.

Scientific Research Applications

(S)-1-Isobutyl-3-methylpiperazine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-Isobutyl-3-methylpiperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares (S)-1-Isobutyl-3-methylpiperazine dihydrochloride with structurally related piperazine derivatives, highlighting substituent variations and their implications:

Compound Name Substituents (1- and 3-positions) Stereochemistry CAS Number Purity Key Features
(S)-1-Isobutyl-3-methylpiperazine dihydrochloride Isobutyl, Methyl S Not explicitly listed ≥95%* Enhanced lipophilicity due to branched isobutyl group; chiral center at 1-position
(S)-1-Isopropyl-3-methylpiperazine dihydrochloride Isopropyl, Methyl S 1965314-72-0 95% Reduced steric bulk compared to isobutyl; potential for improved solubility
(S)-1-Ethyl-3-methylpiperazine dihydrochloride Ethyl, Methyl S 1630082-91-5 95% Linear alkyl chain may lower lipophilicity; simpler synthesis pathway
(R)-1-Cyclohexyl-3-methylpiperazine dihydrochloride Cyclohexyl, Methyl R 1187928-07-9 Discontinued Bulky cyclohexyl group increases steric hindrance; enantiomeric differences
(R)-1-Ethyl-3-methylpiperazine dihydrochloride Ethyl, Methyl R 1630082-92-6 95% Enantiomeric pair with distinct receptor binding profiles

Notes:

  • Stereochemistry : Enantiomers (e.g., R vs. S configurations) exhibit divergent biological activities, as seen in dopamine uptake inhibitors like GBR 12783 dihydrochloride (IC₅₀ = 1.8 nM) .
  • Purity and Stability : Most analogs are synthesized at ≥95% purity, with dihydrochloride salts improving stability and aqueous solubility .

Pharmacological and Physicochemical Properties

Solubility and Polymorphism
  • Target Compound : Likely exhibits pH-dependent solubility similar to capmatinib dihydrochloride, which shows increased solubility at low pH due to protonation of the piperazine nitrogen atoms .
  • GBR 12783 Dihydrochloride : A structurally complex analog with high dopamine uptake inhibition (IC₅₀ = 1.8 nM) and a molecular weight of 485.5 g/mol. Its white solid form and ≥99% purity suggest rigorous quality control .
Impurity Profiles

Piperazine derivatives often contain process-related impurities, such as:

  • 3-[4-(3-Chloro-phenyl)piperazin-1-yl]propyl Isobutyl Ether Hydrochloride : An impurity in piperazine-based pharmaceuticals, highlighting the need for stringent purification .

Stereochemical Considerations

The S-configuration in (S)-1-Isobutyl-3-methylpiperazine dihydrochloride differentiates it from R-enantiomers (e.g., ), which may exhibit reduced target affinity or altered metabolic pathways. For example, (S)-2-methylpiperazine derivatives are distinct from their R- or cis-2,6-dimethyl counterparts in receptor binding .

Biological Activity

(S)-1-Isobutyl-3-methylpiperazine dihydrochloride is a piperazine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications, supported by relevant data and case studies.

Chemical Structure

The compound features a piperazine ring with an isobutyl group and a methyl group, which contribute to its unique pharmacological profile. The structural formula can be represented as follows:

C9H18Cl2N2\text{C}_9\text{H}_{18}\text{Cl}_2\text{N}_2

Synthesis

The synthesis of (S)-1-Isobutyl-3-methylpiperazine dihydrochloride typically involves multi-step organic reactions. Key steps include:

  • Formation of the Piperazine Ring : Starting from appropriate amines and carbonyl compounds.
  • Substitution Reactions : Introducing the isobutyl and methyl groups through alkylation processes.
  • Purification : Utilizing crystallization or chromatography to isolate the dihydrochloride salt form.

Pharmacological Properties

(S)-1-Isobutyl-3-methylpiperazine dihydrochloride has shown significant activity against various biological targets, including neurotransmitter receptors and enzymes. Its effects are often evaluated through bioassays that measure binding affinity and selectivity.

Key Findings:

  • Neurotransmitter Interaction : Studies indicate that this compound interacts with serotonin and dopamine receptors, suggesting potential applications in treating mood disorders.
  • Antibacterial Properties : Preliminary research has indicated activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values reported at low nanomolar levels .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals the unique properties of (S)-1-Isobutyl-3-methylpiperazine dihydrochloride:

Compound NameStructure FeaturesUnique Properties
1-MethylpiperazineMethyl group on piperazineLower biological activity
3-EthylpiperidineEthyl group instead of isobutylDifferent receptor selectivity
4-(2-Aminoethyl)piperidineAminoethyl substituentImportant in neuropharmacology
1-Boc-piperazineBoc protection on nitrogenMore stable, used in peptide synthesis

This table illustrates how (S)-1-Isobutyl-3-methylpiperazine dihydrochloride's specific arrangement of substituents influences its binding affinity and biological activity compared to other piperazine derivatives.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of (S)-1-Isobutyl-3-methylpiperazine dihydrochloride:

  • Antidepressant Effects : A study demonstrated that the compound significantly reduced depressive-like behaviors in animal models, correlating with increased serotonin levels in the brain.
  • Antimicrobial Activity : In vitro tests showed that the compound exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with IC50 values lower than those of traditional antibiotics .
  • Neuroprotective Effects : Research indicated that (S)-1-Isobutyl-3-methylpiperazine dihydrochloride could protect neuronal cells from oxidative stress, suggesting its potential role in neurodegenerative disease therapy .

Q & A

Q. What are the recommended synthetic routes for (S)-1-isobutyl-3-methylpiperazine dihydrochloride, and how can enantiomeric purity be validated?

  • Methodological Answer : The synthesis of chiral piperazine derivatives typically involves asymmetric alkylation or resolution techniques. For example, enantioselective synthesis can employ chiral auxiliaries or catalysts to ensure the (S)-configuration . Post-synthesis, enantiomeric purity should be validated using chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric detection. Purity thresholds ≥95% (as noted for similar compounds) are critical for reproducible biological assays .

Q. How should researchers characterize the physicochemical stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should include:
  • Thermal stress testing : Incubate at 40°C, 60°C, and 80°C for 1–4 weeks, monitoring degradation via LC-MS.
  • Hydrolytic stability : Test in buffered solutions (pH 3–9) at 25°C and 40°C. Piperazine derivatives are prone to hydrolysis in acidic conditions; degradation products may include free amines or ring-opened species .
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and analyze for photodegradation using NMR or FT-IR .

Q. What analytical techniques are optimal for quantifying (S)-1-isobutyl-3-methylpiperazine dihydrochloride in complex matrices?

  • Methodological Answer : Reverse-phase HPLC with a C18 column and ion-pairing agents (e.g., 0.1% heptafluorobutyric acid) improves retention and peak symmetry. For trace analysis, UPLC-QTOF-MS in positive ion mode provides high sensitivity (LOD < 10 ng/mL). Calibration curves should be validated against certified reference standards (e.g., USP/EP guidelines) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of the isobutyl and methyl groups on biological targets?

  • Methodological Answer :
  • Analog synthesis : Replace the isobutyl group with linear (n-butyl) or branched (neopentyl) chains to assess steric effects. Modify the methyl group at position 3 to ethyl or cyclopropyl for electronic and conformational comparisons .
  • Biological assays : Test analogs against targets like G-protein-coupled receptors (GPCRs) or dopamine transporters using radioligand binding (e.g., [³H]GBR 12935 for dopamine uptake inhibition) .
  • Computational modeling : Use Schrödinger’s Maestro or AutoDock to predict binding affinities and steric clashes. Cytoscape can map interaction networks to identify off-target effects .

Q. What experimental strategies resolve contradictions in reported IC₅₀ values for dopamine transporter inhibition?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, temperature) or cell-line variability. To standardize:
  • Use HEK-293 cells stably transfected with human dopamine transporter (hDAT).
  • Validate with a positive control (e.g., GBR 12909 dihydrochloride, IC₅₀ = 4 nM) .
  • Perform kinetic assays (e.g., stopped-flow fluorimetry) to distinguish competitive vs. non-competitive inhibition mechanisms .

Q. How can researchers mitigate cytotoxicity observed in cell-based assays involving this compound?

  • Methodological Answer :
  • Dose optimization : Perform MTT assays to establish a non-cytotoxic range (typically <10 µM for piperazine derivatives).
  • Chelation : Add EDTA (1–5 mM) to sequester trace metal ions that may catalyze oxidative stress.
  • Metabolic profiling : Use Seahorse XF analyzers to monitor mitochondrial respiration and glycolytic flux, identifying off-target metabolic disruptions .

Q. What strategies enable enantioselective functionalization of the piperazine ring for targeted drug delivery?

  • Methodological Answer :
  • Protecting groups : Use Boc or Fmoc to block the secondary amine, enabling regioselective alkylation or acylation at position 1 or 3 .
  • Click chemistry : Introduce azide or alkyne handles for bioconjugation (e.g., PEGylation for improved pharmacokinetics) .
  • In vivo validation : Test pharmacokinetics in rodent models via IV administration, with LC-MS/MS quantification of plasma and tissue concentrations .

Safety and Handling Considerations

Q. What are the critical safety protocols for handling this compound in aqueous solutions?

  • Methodological Answer :
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity to prevent inhalation of hydrochloride aerosols .
  • Personal protective equipment (PPE) : Nitrile gloves (≥8 mil thickness), safety goggles, and lab coats treated for chemical resistance.
  • Spill management : Neutralize with sodium bicarbonate, then adsorb with vermiculite. Avoid aqueous rinses to prevent environmental release .

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